Propyl Fumarate
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Overview
Description
Propyl fumarate is an organic compound that belongs to the class of fumaric acid esters. It is a derivative of fumaric acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl fumarate can be synthesized through the esterification of fumaric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The reaction is carried out under controlled conditions to optimize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce fumaric acid and propanol.
Reduction: It can be reduced to form succinic acid derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Fumaric acid and propanol.
Reduction: Succinic acid derivatives.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Propyl fumarate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of propyl fumarate involves its interaction with cellular pathways and molecular targets. It is known to modulate oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant response elements, reducing oxidative damage and inflammation.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis and psoriasis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of propyl groups.
Methyl fumarate: Contains methyl groups and is used in various chemical applications.
Uniqueness
Propyl fumarate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other fumaric acid esters. Its longer alkyl chain provides different solubility and interaction characteristics, making it suitable for specific applications in medicine and industry.
Properties
CAS No. |
925-03-1 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(E)-4-oxo-4-propoxybut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h3-4H,2,5H2,1H3,(H,8,9)/b4-3+ |
InChI Key |
AYAUWVRAUCDBFR-ONEGZZNKSA-N |
Isomeric SMILES |
CCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
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